methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Description

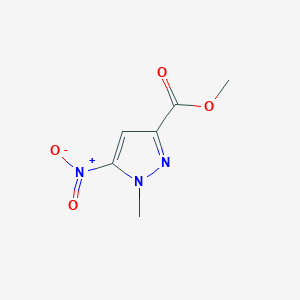

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is a nitro-substituted pyrazole derivative characterized by a methyl ester group at position 3 and a nitro group at position 5 of the pyrazole ring. Its molecular formula is C₇H₇N₃O₄, with a molecular weight of 199.15 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility. Key properties include:

- Solubility: Requires dissolution in solvents like DMSO for stock solutions (recommended concentration: 1–10 mM). Stability is temperature-dependent, with storage at -80°C (6-month shelf life) or -20°C (1-month shelf life) .

- Related compounds (e.g., methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) are synthesized using nucleophilic substitution or condensation reactions .

Propriétés

IUPAC Name |

methyl 1-methyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEMXZUQMMIYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678953 | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796038-07-8 | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Antimicrobial Activity

Methyl 5-nitro-1H-pyrazole-3-carboxylate exhibits significant antimicrobial properties against various pathogens. The following table summarizes its antimicrobial activity:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a candidate for agricultural applications, particularly in developing new agrochemicals aimed at pest control.

Anticancer Activity

Research has demonstrated that methyl 5-nitro-1H-pyrazole-3-carboxylate can inhibit cancer cell proliferation. The following table summarizes its anticancer effects on specific cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Induction of apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 4.98 - 14.65 | Inhibition of microtubule assembly |

The compound's ability to induce apoptosis in cancer cells suggests its potential as a microtubule-destabilizing agent, similar to established anticancer drugs.

Anti-inflammatory Effects

Preliminary studies indicate that methyl 5-nitro-1H-pyrazole-3-carboxylate can modulate inflammatory pathways, suggesting therapeutic benefits in treating inflammatory diseases.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of methyl 5-nitro-1H-pyrazole-3-carboxylate on various cancer cell lines. Significant morphological changes and increased caspase-3 activity were observed in MDA-MB-231 cells at concentrations as low as 1 µM, confirming its potential as an anticancer agent.

Agrochemical Development

Research has indicated that this compound can be utilized in developing novel pesticides due to its biological activity against agricultural pests and pathogens. Its effectiveness in inhibiting pest growth supports its application in agrochemical formulations.

Mécanisme D'action

The mechanism by which methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely explored for their pharmacological and material science applications. Below is a comparative analysis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate and analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Ester vs. Carboxylic Acid: The methyl ester group (target compound) improves lipid solubility compared to carboxylic acid derivatives (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid), which may enhance membrane permeability in drug design .

Synthetic Yields and Methods: Methyl 5-((2-chloroquinazolin-4-yl)amino)-1H-pyrazole-3-carboxylate was synthesized in 84% yield via 72-hour reflux at 60°C, suggesting robust coupling efficiency between pyrazole and quinazoline moieties .

Applications in Drug Discovery: Kinase Inhibition: The quinazoline-linked analog () demonstrated potent kinase inhibition, highlighting the role of pyrazole-quinazoline hybrids in targeting understudied kinases .

Table 2: Physical Properties and Handling

Research Implications and Gaps

- Structural Diversity : Modifications at position 5 (e.g., nitro, pyridinyl, quinazolinyl) significantly alter bioactivity, warranting further exploration of the target compound’s pharmacological profile.

- Synthetic Optimization : Evidence lacks detailed protocols for the target compound’s synthesis, suggesting a need for published methodologies to facilitate reproducibility.

- Thermal Stability : The compound’s sensitivity to repeated freeze-thaw cycles () underscores the importance of single-use aliquots in experimental workflows.

Activité Biologique

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a nitro group, a methyl group, and a carboxylate moiety, which are essential for its biological activity.

Antimicrobial Activity

Research has shown that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that this compound demonstrates potent activity against several pathogenic bacteria and fungi.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 14 | |

| Candida albicans | 16 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

The compound's selective inhibition of COX-2 over COX-1 suggests its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays using cancer cell lines such as HeLa and MCF7 showed promising results.

These findings indicate that the compound may interfere with cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Srikantamurthy et al., this compound was synthesized and tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism was performed by analyzing the compound's effect on cytokine production in lipopolysaccharide-stimulated macrophages. The study found that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its role in modulating inflammatory responses .

Q & A

Q. What are the recommended synthetic routes for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves nitration of a pre-functionalized pyrazole precursor. A common approach is to start with methyl 1-methyl-1H-pyrazole-3-carboxylate, followed by regioselective nitration using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C). Key steps include:

- Precursor preparation : Alkylation of pyrazole-3-carboxylic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) to install the 1-methyl group.

- Nitration : Introduce the nitro group at the 5-position using HNO₃/H₂SO₄, ensuring slow addition to avoid over-nitration or decomposition.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) due to risks of exothermic decomposition.

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Decomposition products may include nitrogen oxides (NOₓ) and carbon monoxide (CO), necessitating proper ventilation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound, and how can data contradictions be resolved?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., nitro group at C5 via deshielding effects). For example, the C5 nitro group causes distinct splitting patterns in aromatic protons .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of COOCH₃ or NO₂ groups).

- HPLC-PDA : Quantifies purity; use a C18 column with acetonitrile/water mobile phase.

- Contradiction Resolution : Cross-validate with X-ray crystallography (if crystals form) or IR spectroscopy (nitro group stretch at ~1520 cm⁻¹) .

Q. How does the nitro group at the 5-position influence the reactivity and stability of the pyrazole ring under different reaction conditions?

Methodological Answer:

- Electrophilic Reactivity : The nitro group deactivates the pyrazole ring, reducing susceptibility to electrophilic substitution. However, it enhances acidity of the C4 proton, enabling nucleophilic attacks (e.g., SNAr reactions) under basic conditions.

- Thermal Stability : Decomposition occurs above 150°C, releasing NOₓ gases. Stability studies via TGA/DSC are recommended for reaction planning .

- Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, altering biological activity. Monitor reaction progress via TLC to prevent over-reduction .

Q. What strategies can be employed to evaluate the biological activity of this compound, particularly in antimicrobial or antitumor assays?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to known inhibitors like ciprofloxacin .

- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). The nitro group may act as a radiosensitizer, requiring combination studies with radiation .

- Mechanistic Studies : Probe nitroreductase activity via enzymatic assays (NADPH consumption monitored at 340 nm) to assess potential prodrug activation .

Data Interpretation and Optimization

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., di-nitrated isomers or oxidation products).

- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What computational methods are suitable for modeling the electronic effects of the nitro group in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), highlighting electron-deficient regions.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS.

- Docking Studies : AutoDock Vina predicts binding affinities to receptors like nitroreductases, guiding structure-activity relationship (SAR) optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.